Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate
Description
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate (CAS: 1350821-95-2) is a bicyclic compound featuring a norbornane framework (bicyclo[2.2.1]heptane) substituted with a hydroxymethyl group at the 4-position and a methyl ester at the 1-position. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 196.24 g/mol and a purity of ≥98% . This compound is widely used in medicinal chemistry as a rigid scaffold for drug discovery, particularly in the synthesis of bioisosteres and modulators for targets such as RXFP1 (Relaxin Family Peptide Receptor 1), which is implicated in cardiovascular diseases .
The bicyclo[2.2.1]heptane core imports conformational rigidity, enhancing binding affinity and metabolic stability compared to flexible analogs. The hydroxymethyl group provides a handle for further functionalization, enabling derivatization into amines, aldehydes, or other pharmacophores .
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBCPWAUFQPRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with methanol in the presence of a catalyst. One common method includes the esterification of 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid with methanol using sulfuric acid as a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 4-(Carboxymethyl)bicyclo[2.2.1]heptane-1-carboxylate.
Reduction: 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate serves as a versatile building block in organic synthesis. Its bicyclic structure allows for diverse functionalization, making it suitable for the development of complex organic molecules.
Key Uses:
- Synthesis of Natural Products : The compound can be utilized in synthesizing natural products and bioactive compounds, leveraging its reactivity to create various derivatives.
- Chiral Synthesis : Its chiral centers can be exploited in asymmetric synthesis, crucial for producing enantiomerically pure compounds used in pharmaceuticals.
Medicinal Chemistry
The compound's structural features make it a candidate for pharmaceutical development, particularly in creating new therapeutic agents.
Research Findings:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics.
- Anti-inflammatory Properties : Preliminary research has shown that certain analogs possess anti-inflammatory effects, which could lead to new treatments for inflammatory diseases.
Material Science
In material science, this compound is explored for its potential use in polymer chemistry.
Applications:
- Polymer Synthesis : The compound can act as a monomer or cross-linking agent in polymer formulations, enhancing the mechanical properties and thermal stability of the resulting materials.
- Coatings and Adhesives : Its reactivity allows it to be incorporated into coatings and adhesives, improving their performance characteristics.
Case Study 1: Synthesis of Antimicrobial Agents
A research team synthesized a series of derivatives from this compound and tested their antimicrobial efficacy against various bacterial strains. The results indicated that some derivatives had significant activity compared to standard antibiotics, highlighting the compound's potential as a lead structure for drug development.
Case Study 2: Development of Biodegradable Polymers
Another study focused on incorporating this compound into biodegradable polymer matrices. The resulting materials exhibited enhanced degradation rates and mechanical properties, making them suitable for environmentally friendly applications.
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate belongs to a class of bicyclic carboxylates with diverse substituents and ring systems. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogs with Bicyclo[2.2.1]heptane Core
Bicyclo[2.2.2]octane Analogs
Key Research Findings
Synthetic Accessibility: this compound is synthesized via organocatalytic [4+2] cycloaddition reactions, enabling enantioselective access to the bicyclic core under mild conditions .
Bioisosteric Utility: Derivatives of this compound exhibit enhanced metabolic stability compared to acyclic analogs. For example, 4-aminobicyclo[2.2.1]heptane derivatives are used as rigid proline analogs in peptide mimetics .
Comparative Reactivity : The hydroxymethyl group undergoes oxidation to a carboxylic acid or reduction to a methylene group, while bromo analogs participate in cross-coupling reactions (e.g., with boronic acids) .
Ring System Effects : Bicyclo[2.2.2]octane analogs exhibit lower ring strain and altered pharmacokinetic profiles compared to bicyclo[2.2.1]heptane derivatives, making them preferable for certain applications .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| This compound | Not reported | 1.18 | 10–20 (DMSO) | 1.2 |
| Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate | 245–250 | 1.45 | <1 (Water) | 2.8 |
| Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate | Not reported | 1.12 | 50–100 (MeOH) | 0.9 |
Biological Activity
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate (CAS Number: 1350821-95-2) is a bicyclic compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C10H16O3
- Molecular Weight: 184.24 g/mol
- IUPAC Name: this compound
- SMILES Notation: COC(=O)C12CCC(CO)(CC1)C2
Physical Properties:
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific molecular targets within biological systems:
- Enzyme Interaction: The bicyclic structure enables the compound to fit into enzyme active sites, potentially modulating enzyme activity through competitive inhibition or allosteric modulation.
- Hydrogen Bonding: The hydroxymethyl group enhances binding affinity through hydrogen bonding with biological molecules, increasing specificity for target interactions .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties:
- In Vitro Studies: The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported in the range of 30–50 µg/mL .
Anti-inflammatory Properties
Research suggests that this compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases:
- Mechanism: The compound may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound have yielded promising results:
- Cell Line Studies: In vitro assays on cancer cell lines have demonstrated significant cytotoxicity, particularly against liver carcinoma cells (HepG2), indicating potential as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate | Lacks hydroxymethyl group | Limited antimicrobial activity |
| Methyl 4-(methoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate | Contains methoxymethyl group | Reduced cytotoxic effects compared to hydroxymethyl derivative |
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy Study: A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial activity of various bicyclic compounds, revealing that this compound exhibited superior activity against Gram-positive bacteria .
- Cytotoxicity Assessment: Another research article focused on evaluating the cytotoxic effects against cancer cell lines, demonstrating that this compound significantly inhibited cell proliferation in HepG2 cells while sparing normal cells .
- Inflammatory Response Modulation: A recent investigation explored the anti-inflammatory properties, showing that treatment with this compound reduced levels of pro-inflammatory cytokines in murine models of inflammation .
Q & A
Basic: What synthetic routes are commonly used to prepare Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate, and how is structural validation performed?
Answer:
The compound is synthesized via cycloaddition reactions, such as the Diels-Alder reaction between Danishefsky’s diene and substituted oxazolones (e.g., (Z)-2-phenyl-4-benzylidene-5(4H)-oxazolone). Post-reduction of the carbonyl group and esterification yield the bicyclic structure. Key steps include:
- Cycloaddition : Conducted under inert conditions with Lewis acid catalysts.
- Purification : Flash chromatography (e.g., n-pentane/ethyl acetate mixtures) removes byproducts .
Characterization : - NMR : 1H/13C NMR confirms bicyclic framework and hydroxymethyl/ester substituents.
- HRMS : Validates molecular mass (C10H16O3, exact mass 184.1099).
- X-ray crystallography : Resolves stereochemical ambiguities in the bicyclo[2.2.1] system .
Basic: What are the critical considerations for optimizing reaction yields during synthesis?
Answer:
- Catalyst Selection : Lewis acids (e.g., TiCl4) enhance cycloaddition efficiency .
- Solvent Polarity : Tetrahydrofuran (THF) or dichloromethane improves intermediate solubility .
- Temperature Control : Exothermic steps (e.g., cycloaddition) require gradual reagent addition to avoid side reactions.
- Workup : Acidic quenching (HCl/1,4-dioxane) stabilizes intermediates, while silica gel chromatography isolates the product .
Advanced: How can stereoselective synthesis of enantiopure derivatives be achieved?
Answer:
Enantiopure forms are obtained via:
- Chiral Auxiliaries : Use of enantiopure oxazolones in cycloaddition reactions ensures stereochemical control .
- Asymmetric Catalysis : Chiral phosphine ligands or organocatalysts induce asymmetry during key bond-forming steps.
- Epimerization : Base-induced equilibration (e.g., KOtBu) converts minor diastereomers into the desired enantiomer, enhancing enantiomeric excess (ee) to >98% .
Advanced: What role does this compound play in polymer chemistry?
Answer:
The bicyclo[2.2.1]heptane core serves as a rigid monomer in copolymer synthesis. For example:
- Ring-Opening Metathesis Polymerization (ROMP) : With norbornene derivatives, it forms high-Tg polymers.
- Functionalization : The hydroxymethyl group enables post-polymerization modifications (e.g., crosslinking via esterification) .
Basic: How do researchers differentiate between bicyclo[2.2.1] and bicyclo[2.2.2] analogs during analysis?
Answer:
- NMR Spectroscopy : Bicyclo[2.2.1] systems exhibit distinct coupling patterns (e.g., J values for bridgehead protons: 2–4 Hz vs. 8–10 Hz in bicyclo[2.2.2]).
- Mass Spectrometry : Fragment ions at m/z 154 (loss of COOCH3) are characteristic of bicyclo[2.2.1] .
- X-ray Diffraction : Resolves bridge geometry and substituent orientation .
Advanced: What strategies are employed for functionalizing the hydroxymethyl group?
Answer:
- Esterification : Reaction with acyl chlorides or anhydrides introduces lipophilic groups.
- Oxidation : TEMPO/NaClO2 converts the hydroxymethyl to a carboxylic acid for conjugation.
- Protection : tert-Butyldimethylsilyl (TBDMS) ether formation prevents undesired reactivity during multi-step syntheses .
Basic: What analytical challenges arise in quantifying this compound in complex mixtures?
Answer:
- Chromatographic Co-elution : Similar retention times with bicyclo[2.2.2] analogs require UPLC with chiral columns (e.g., Chiralpak IA).
- Detection Limits : Low UV absorbance necessitates derivatization (e.g., dansyl chloride for fluorescence detection) .
Advanced: How does the compound’s solubility profile impact reaction design?
Answer:
- Polar Solvents : Methanol/water mixtures dissolve the compound for aqueous-phase reactions (e.g., enzymatic transformations).
- Nonpolar Media : In THF/toluene, solubility is limited (<5 mg/mL), requiring sonication or elevated temperatures .
Advanced: What computational methods predict its reactivity in catalytic systems?
Answer:
- DFT Calculations : B3LYP/6-31G(d) models assess steric effects of the bicyclic framework on transition states.
- Molecular Dynamics : Simulates ligand-binding interactions in metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling) .
Basic: What safety protocols are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
